molecular formula C5H11ClO B1589387 1-(chloromethoxy)butane CAS No. 2351-69-1

1-(chloromethoxy)butane

Cat. No.: B1589387
CAS No.: 2351-69-1
M. Wt: 122.59 g/mol
InChI Key: NEFNOUUWYACOKP-UHFFFAOYSA-N
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Description

1-(chloromethoxy)butane is an organic compound belonging to the class of chloroalkyl ethers. It is characterized by the presence of a chloromethyl group attached to a butyl ether chain. This compound is used in various chemical processes and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(chloromethoxy)butane can be synthesized through the reaction of butanol with formaldehyde and hydrogen chloride. The process involves the following steps:

    Reactants: n-Butanol, formaldehyde, and hydrogen chloride.

    Reaction Conditions: The reaction is carried out in a reaction vessel where n-butanol and formaldehyde are mixed. Hydrogen chloride gas is then bubbled through the mixture while maintaining a controlled temperature.

    Product Isolation: After the reaction is complete, the mixture is allowed to settle, and the layers are separated.

Industrial Production Methods

In industrial settings, the production of chloromethyl butyl ether follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(chloromethoxy)butane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with chloromethyl butyl ether in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Cleavage: Acidic conditions with HBr or HI are commonly employed.

Major Products

    Substitution: Various substituted ethers.

    Oxidation: Oxidized derivatives of the ether.

    Cleavage: Alcohols and alkyl halides.

Scientific Research Applications

1-(chloromethoxy)butane finds applications in several scientific research fields:

Comparison with Similar Compounds

1-(chloromethoxy)butane can be compared with other chloroalkyl ethers such as:

Uniqueness

This compound is unique due to its specific chain length and reactivity, making it suitable for particular applications where other chloroalkyl ethers may not be as effective.

Properties

IUPAC Name

1-(chloromethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-2-3-4-7-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFNOUUWYACOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455278
Record name CHLOROMETHYL BUTYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-69-1
Record name CHLOROMETHYL BUTYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethoxy)butane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the industrial applications of Chloromethyl Butyl Ether?

A1: Chloromethyl Butyl Ether (CMBE) is primarily used as an alkylating agent in organic synthesis. One notable application is in the modification of polymers to enhance their properties. For instance, CMBE is used to introduce chloromethyl groups into Poly(phthalazinone ether sulfone ketone) (PPESK), which are further reacted to incorporate quaternary nitrogen groups. This modification transforms PPESK into an ion-exchange membrane material with improved solvent resistance, making it suitable for applications like dye bath wastewater treatment [].

Q2: Can you explain the role of Chloromethyl Butyl Ether in the synthesis of Butachlor?

A2: Chloromethyl Butyl Ether serves as a crucial reactant in the synthesis of Butachlor, a widely used herbicide. The synthesis involves reacting CMBE with 2-chloro-N-(2,6-diethylphenyl)acetamide in the presence of NaOH and a phase transfer catalyst (TBAB). This reaction leads to the formation of Butachlor, with a yield reaching up to 93.2% under optimized conditions []. Monitoring the reaction components at various conditions using HPLC helps determine the optimal parameters for maximizing Butachlor yield.

Q3: Are there any studies investigating the potential environmental impact of Chloromethyl Butyl Ether?

A3: While the provided research papers [, ] focus on specific applications and synthesis involving CMBE, they do not delve into its environmental impact or degradation pathways. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible handling and disposal.

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